molecular formula C7H6BrFO2S B1522332 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene CAS No. 1032825-02-7

1-Bromo-2-fluoro-4-(methylsulfonyl)benzene

Cat. No. B1522332
Key on ui cas rn: 1032825-02-7
M. Wt: 253.09 g/mol
InChI Key: QALKAUDOPSIGEI-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

To a solution of 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (Preparation 14, 1.5 g, 5.93 mmol) in MeOH (12 mL) was added sodium methoxide (480 mg, 8.89 mmol) and the reaction mixture was irradiated at 100° C. in the microwave for 1.5 hours. After this time the reaction was quenched with water (50 mL) and the product was extract with EtOAc (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography eluting with 20-40% EtOAc in heptane to afford the title compound as colourless solid in 53% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][C:3]=1F.[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[O:14][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C)F
Name
sodium methoxide
Quantity
480 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was irradiated at 100° C. in the microwave for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After this time the reaction was quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extract with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20-40% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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